ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that features an indole moiety, a thiophene ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . In particular, some indole derivatives have been demonstrated to target the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus .
Mode of Action
Indole derivatives have been shown to inhibit viral replication at sub-micromolar ec50 values with lower cytotoxicity comparing with ribavirin . This suggests that the compound may interact with its targets to inhibit their function, thereby preventing the replication of viruses.
Biochemical Pathways
It’s known that indole derivatives can have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Some indole derivatives have been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and its derivatives have comparable chemical properties and applications.
Uniqueness
Ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its combination of an indole moiety, a thiophene ring, and an ester functional group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 2-[[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-2-32-27(31)23-19-13-7-9-15-21(19)34-26(23)29-22(30)16-33-25-18-12-6-8-14-20(18)28-24(25)17-10-4-3-5-11-17/h3-6,8,10-12,14,28H,2,7,9,13,15-16H2,1H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNEASBIYIQRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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